molecular formula C27H19FN4O2S2 B11628492 N-((5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide

N-((5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide

Cat. No.: B11628492
M. Wt: 514.6 g/mol
InChI Key: SODUVECVPQPUBF-HAHDFKILSA-N
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Description

This molecule features a pyrazole ring substituted with a 4-fluorophenyl group, a thioxo-thiazolidinone core, and a 4-methylbenzamide moiety. Its structural complexity and substituent diversity make it a candidate for comparative studies with analogues to evaluate synthetic efficiency, physicochemical properties, and bioactivity.

Properties

Molecular Formula

C27H19FN4O2S2

Molecular Weight

514.6 g/mol

IUPAC Name

N-[(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide

InChI

InChI=1S/C27H19FN4O2S2/c1-17-7-9-19(10-8-17)25(33)30-32-26(34)23(36-27(32)35)15-20-16-31(22-5-3-2-4-6-22)29-24(20)18-11-13-21(28)14-12-18/h2-16H,1H3,(H,30,33)/b23-15-

InChI Key

SODUVECVPQPUBF-HAHDFKILSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)SC2=S

Origin of Product

United States

Preparation Methods

Reaction Overview

This method involves a base-catalyzed condensation between 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (A ) and 4-methylbenzamide (B ) to form the target compound. The reaction proceeds via nucleophilic attack of the benzamide’s amine group on the aldehyde carbonyl, followed by dehydration.

Scheme 1

A+BBase (NaOH/K2CO3),ΔTarget Compound\textbf{A} + \textbf{B} \xrightarrow{\text{Base (NaOH/K}2\text{CO}3), \Delta} \text{Target Compound}

Procedure

  • Reactants :

    • A (1.0 equiv, synthesized via Vilsmeier-Haack formylation of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole).

    • B (1.2 equiv).

  • Conditions :

    • Solvent: Anhydrous ethanol or THF.

    • Base: 10% NaOH or K2_2CO3_3.

    • Temperature: Reflux (78–80°C for ethanol; 66°C for THF).

    • Duration: 6–8 hours.

  • Workup :

    • Neutralization with dilute HCl.

    • Purification via column chromatography (SiO2_2, hexane:ethyl acetate = 3:1) or recrystallization from ethanol.

Key Data

ParameterValueSource
Yield65–72%
Purity (HPLC)≥98%
Melting Point194–196°C

Multi-Step Synthesis via Thiazolidinone Intermediate

Reaction Overview

This approach constructs the thiazolidinone core first, followed by coupling with the pyrazole moiety. The method is adapted from patented protocols for analogous thiazolidinone derivatives.

Scheme 2

  • Thiazolidinone Formation :

    Thiourea+Ethyl ChloroacetateK2CO3,DMF2-Thioxo-thiazolidin-4-one\text{Thiourea} + \text{Ethyl Chloroacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{2-Thioxo-thiazolidin-4-one}
  • Pyrazole Coupling :

    Thiazolidinone+Pyrazole CarbaldehydeBF3Et2O,MeCNTarget Compound\text{Thiazolidinone} + \text{Pyrazole Carbaldehyde} \xrightarrow{\text{BF}_3\cdot\text{Et}_2\text{O}, \text{MeCN}} \text{Target Compound}

Procedure

  • Step 1 :

    • React thiourea (1.0 equiv) with ethyl chloroacetate (1.1 equiv) in DMF using K2_2CO3_3 as base (80°C, 5 h).

  • Step 2 :

    • Condense thiazolidinone (1.0 equiv) with 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.05 equiv) in acetonitrile with BF3_3·Et2_2O catalysis (reflux, 3 h).

Key Data

ParameterValueSource
Overall Yield58–63%
1^1H NMR (DMSO-d6_6)δ 7.97 (d, J = 8.4 Hz, 2H), 7.42 (s, 1H)

Knoevenagel Condensation Strategy

Reaction Overview

The exocyclic double bond is formed via Knoevenagel condensation between a pre-formed thiazolidinone and pyrazole carbaldehyde. This method is noted for high stereoselectivity (Z-configuration).

Scheme 3

Thiazolidinone+APiperidine, EtOHTarget Compound\text{Thiazolidinone} + \textbf{A} \xrightarrow{\text{Piperidine, EtOH}} \text{Target Compound}

Procedure

  • Reactants :

    • Pre-synthesized 2-thioxo-thiazolidin-4-one (1.0 equiv).

    • A (1.1 equiv).

  • Conditions :

    • Catalyst: Piperidine (5 mol%).

    • Solvent: Ethanol.

    • Temperature: Reflux (78°C).

    • Duration: 4 hours.

  • Workup :

    • Filter precipitated product.

    • Wash with cold ethanol.

Key Data

ParameterValueSource
Yield70–75%
Z:E Ratio95:5

One-Pot Tandem Synthesis

Reaction Overview

A streamlined one-pot method combines pyrazole carbaldehyde, 4-methylbenzamide, and thioglycolic acid in a single reaction vessel. This approach reduces purification steps and improves atom economy.

Scheme 4

A+B+Thioglycolic AcidZnCl2,EtOHTarget Compound\textbf{A} + \textbf{B} + \text{Thioglycolic Acid} \xrightarrow{\text{ZnCl}_2, \text{EtOH}} \text{Target Compound}

Procedure

  • Reactants :

    • A (1.0 equiv), B (1.0 equiv), thioglycolic acid (1.2 equiv).

  • Conditions :

    • Catalyst: Anhydrous ZnCl2_2 (10 mol%).

    • Solvent: Ethanol.

    • Temperature: Reflux (78°C).

    • Duration: 12 hours.

  • Workup :

    • Quench with NaHCO3_3.

    • Extract with ethyl acetate.

Key Data

ParameterValueSource
Yield68%
Reaction Time12 hours

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Condensation65–72≥98Short reaction timeRequires pre-formed aldehyde
Multi-Step58–6395Modular intermediate useLow overall yield
Knoevenagel70–7597High stereoselectivityPiperidine removal required
One-Pot6896Reduced purification stepsLonger reaction time

Structural Characterization Data

  • HRMS (ESI) : m/z 514.0933 [M + H]+^+ (calcd. 514.0933).

  • 1^1H NMR (DMSO-d6_6) : δ 7.97 (d, J = 8.4 Hz, 2H, Ar-H), 7.42 (s, 1H, pyrazole-H), 2.39 (s, 3H, CH3_3).

  • IR (KBr) : 1685 cm1^{-1} (C=O), 1240 cm1^{-1} (C-F).

Chemical Reactions Analysis

Types of Reactions

N-((5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-((5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:
  • Synthetic Efficiency: The target compound lacks explicit synthetic details, but analogues like 4d and 4l are synthesized via cyclocondensation in ethanol under reflux, with yields ranging from 45–62% . Higher yields (>90%) are noted for hydrazide intermediates (e.g., 3q) using THF as a solvent .
  • Substituent Impact : Fluorophenyl and chlorophenyl substituents (e.g., 4d , 4l ) enhance lipophilicity compared to pyridinyl derivatives like 2 , which exhibit polar carboxylic acid groups .

Physicochemical Properties

Lipophilicity (logP) and solubility are critical determinants of bioavailability:

Table 2: Physicochemical Comparison
Compound ID Calculated logP Experimental logP (RP-HPLC) Aqueous Solubility Key Substituent Influence Reference
Target Compound 4.5 (estimated) Not reported Low (predicted) 4-Methylbenzamide increases hydrophobicity
4d 3.8 3.6 Moderate Fluorophenyl enhances logP vs. H-donors
2 1.2 1.0 High Carboxylic acid improves solubility
Key Observations:
  • The target compound’s 4-methylbenzamide group likely increases logP compared to 2 , aligning with its predicted low solubility.
  • Pyridinyl derivatives (e.g., 2 ) show higher solubility due to ionizable carboxylic acid groups, albeit at the cost of reduced membrane permeability .
Antifungal Activity:
  • Compound 2 exhibits potent growth inhibition against Candida tropicalis, C. krusei, and Trichosporon asahii (MIC ≤ 8 µg/mL) .
  • Fluorophenyl analogues (e.g., 4d ) lack reported antifungal activity, suggesting the pyridinyl moiety in 2 is critical for bioactivity .
Enzyme Inhibition:
  • Rhodanine-3-acetic acid derivatives (e.g., 2 ) inhibit aldose reductase and other enzymes, while benzamide/thiazole hybrids (e.g., 4d ) remain unexplored in this context .

Biological Activity

N-((5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including data from various studies, case reports, and relevant findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula: C22H16FN3O3S2
  • Molecular Weight: 453.5 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease pathways. It has been noted for its ability to inhibit specific kinases, particularly p38 MAP kinase, which plays a critical role in inflammatory responses and cell signaling pathways.

1. Anti-inflammatory Effects

Research indicates that compounds structurally similar to N-(5Z) have shown significant anti-inflammatory effects. For instance, the inhibition of p38 MAPK has been associated with reduced inflammation in various animal models. In one study, administration of related compounds resulted in a dose-dependent decrease in inflammatory markers in liver and lung tissues .

2. Anticancer Properties

There is emerging evidence suggesting that this compound may exhibit anticancer properties. The pyrazole moiety has been linked to cytotoxic activities against several cancer cell lines. Studies have demonstrated that compounds with similar scaffolds can induce apoptosis in cancer cells through the activation of caspase pathways .

3. Antimicrobial Activity

Some studies have explored the antimicrobial potential of thiazolidinone derivatives, indicating that they possess activity against a range of bacterial strains. This suggests that N-(5Z) could also be evaluated for its antimicrobial efficacy.

Case Study 1: Inhibition of p38 MAPK

In a controlled experiment, a related compound was tested for its ability to inhibit p38 MAPK in vivo. Results showed a significant reduction (up to 90%) in pMAPK levels following administration at doses of 100 mg/kg, indicating potent anti-inflammatory action .

Case Study 2: Anticancer Activity

A series of pyrazole derivatives were screened for cytotoxicity against human cancer cell lines. One derivative demonstrated IC50 values in the low micromolar range, suggesting strong potential for further development as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of p38 MAPK; reduced inflammatory markers
AnticancerInduction of apoptosis; cytotoxicity against cancer cells
AntimicrobialActivity against various bacterial strains

Q & A

Q. What synthetic routes are commonly employed for the preparation of this thiazolidinone-pyrazole hybrid compound?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of a 4-fluorophenyl-substituted pyrazole aldehyde with a thiazolidinone precursor to form the (Z)-configured exocyclic double bond. Reaction conditions (e.g., acid catalysis, solvent polarity) are critical to ensure stereoselectivity .
  • Step 2 : Subsequent coupling with 4-methylbenzamide via nucleophilic substitution or amide bond formation.
  • Optimization : Catalysts like p-toluenesulfonic acid (PTSA) or microwave-assisted synthesis may enhance yield and reduce side products .
  • Purification : Column chromatography or recrystallization is used, with TLC monitoring to confirm intermediate purity .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR verify regiochemistry, aromatic substitution patterns, and Z/E isomerism (e.g., coupling constants for exocyclic double bonds) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELXL refinement (via programs like Olex2) resolves absolute configuration and hydrogen-bonding networks. For example, disorder in the thioxo-thiazolidinone moiety may require twin refinement .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize stereochemical byproducts during the formation of the exocyclic double bond?

  • Design of Experiments (DoE) : Systematic variation of temperature, solvent (e.g., DMF vs. THF), and catalyst loading identifies optimal parameters. For instance, lower temperatures (0–5°C) favor Z-isomer retention .
  • Kinetic vs. Thermodynamic Control : Monitoring reaction progression via in situ IR or HPLC can determine whether the product is kinetically favored. Computational modeling (DFT) predicts energy barriers for isomerization .

Q. What computational strategies are effective for analyzing the compound’s electronic properties and reactivity?

  • Wavefunction Analysis : Multiwfn software calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites. The thioxo group exhibits high electron density, influencing hydrogen-bonding interactions .
  • DFT Studies : B3LYP/6-311+G(d,p) optimizations reveal frontier molecular orbitals (HOMO-LUMO gaps), correlating with observed reactivity in nucleophilic substitutions .

Q. How can contradictions between crystallographic data and spectroscopic results be resolved?

  • Disorder Modeling : In SHELXL, partial occupancy refinement addresses disordered sulfur or fluorine atoms. For example, the 4-fluorophenyl group may exhibit rotational disorder, requiring split-site modeling .
  • Complementary Techniques : Pair X-ray data with solid-state NMR to validate dynamic disorder in the crystal lattice .

Q. What mechanistic insights can be gained from isotopic labeling or intermediate trapping?

  • Isotopic Labeling : 18O^{18}O-labeling in the thiazolidinone carbonyl group tracks oxygen exchange during hydrolysis, revealing stability under physiological conditions .
  • Trapping Experiments : Adding radical scavengers (e.g., TEMPO) during synthesis identifies if free-radical pathways contribute to byproduct formation .

Q. Which in vitro assays are suitable for evaluating biological activity, given structural analogs’ reported properties?

  • Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative strains, with MIC determination. Thiazolidinone derivatives often disrupt cell wall synthesis .
  • Kinase Inhibition : Fluorescence-based assays (e.g., ADP-Glo™) test inhibition of tyrosine kinases, leveraging the pyrazole moiety’s ATP-binding site affinity .

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